Danaden retard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danaden retard is a pharmaceutical compound used primarily in the treatment of cerebral ischemia and other related conditions. It is a combination of Encephabol (pyritinol) and nicotinic acid, which work together to improve cerebral blood flow and reduce symptoms associated with cerebral insufficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Danaden retard involves the synthesis of its active components, Encephabol and nicotinic acid. Encephabol is synthesized through a series of chemical reactions starting from pyridoxine (vitamin B6). The process involves the oxidation of pyridoxine to pyridoxal, followed by the formation of a Schiff base with a suitable amine, and subsequent reduction to yield pyritinol .
The industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine with nitric acid .
Industrial Production Methods
The industrial production of this compound involves the formulation of sustained-release tablets. This is achieved by blending the active ingredients with hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) and xanthan gum. The mixture is then subjected to wet granulation, followed by compression into tablets .
Chemical Reactions Analysis
Types of Reactions
Danaden retard undergoes several types of chemical reactions, including:
Oxidation: The oxidation of pyridoxine to pyridoxal is a key step in the synthesis of Encephabol.
Reduction: The reduction of the Schiff base intermediate to yield pyritinol.
Substitution: The hydrolysis of nicotinonitrile to produce nicotinic acid.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid is used for the oxidation of 3-methylpyridine to nicotinic acid.
Reducing Agents: Sodium borohydride is commonly used for the reduction of Schiff bases to amines.
Catalysts: Various catalysts may be used to facilitate the reactions, depending on the specific conditions required.
Major Products
The major products formed from these reactions are Encephabol (pyritinol) and nicotinic acid, which are the active components of this compound .
Scientific Research Applications
Danaden retard has been extensively studied for its applications in various fields:
Mechanism of Action
Danaden retard exerts its effects through the combined action of Encephabol and nicotinic acid. Encephabol improves cerebral metabolism by enhancing glucose uptake and utilization in the brain. It also has antioxidant properties that protect neuronal cells from oxidative stress . Nicotinic acid acts as a vasodilator, increasing blood flow to the brain and reducing symptoms of cerebral insufficiency .
Comparison with Similar Compounds
Similar Compounds
Piracetam: Another nootropic drug used to enhance cognitive function and treat cerebral insufficiency.
Vinpocetine: A synthetic derivative of the alkaloid vincamine, used to treat cerebrovascular disorders.
Ginkgo Biloba Extract: A natural extract used to improve cognitive function and treat peripheral circulation disorders.
Uniqueness
Danaden retard is unique in its combination of Encephabol and nicotinic acid, which provides a synergistic effect in improving cerebral blood flow and metabolism. This combination makes it particularly effective in treating cerebral ischemia and related conditions .
Properties
CAS No. |
76391-79-2 |
---|---|
Molecular Formula |
C26H33N3O11S2 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;pyridin-3-ylmethanol |
InChI |
InChI=1S/C16H20N2O4S2.C6H7NO.C4H6O6/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h3-4,19-22H,5-8H2,1-2H3;1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
RAQWFNMBUPUYRM-CEAXSRTFSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.